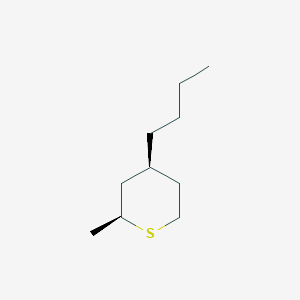
(2S,4S)-4-Butyl-2-methylthiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-Butyl-2-methylthiane is a chiral compound with a thiane ring structure, characterized by the presence of a butyl group at the 4-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Butyl-2-methylthiane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the diastereoselective synthesis, which can be achieved through the use of chiral auxiliaries or chiral catalysts. For example, the use of a chiral auxiliary such as (S)-2-methylbutanol can help in achieving the desired stereochemistry during the formation of the thiane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-Butyl-2-methylthiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiane derivatives.
Substitution: Various substituted thiane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,4S)-4-Butyl-2-methylthiane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the stereochemical requirements of biological systems.
Medicine
In medicine, this compound has potential applications in the development of chiral drugs. Its unique structure can be exploited to design drugs with specific stereochemical properties, which can lead to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and ligands, which are essential for various asymmetric synthesis processes.
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-Butyl-2-methylthiane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the butyl and methyl groups can interact with hydrophobic pockets in the target molecule, while the thiane ring can form hydrogen bonds or other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-4-Hydroxy-2-methylthiane
- (2S,4S)-4-Butyl-2-hydroxythiane
- (2S,4S)-4-Butyl-2-ethylthiane
Uniqueness
(2S,4S)-4-Butyl-2-methylthiane is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Propiedades
Número CAS |
76097-67-1 |
|---|---|
Fórmula molecular |
C10H20S |
Peso molecular |
172.33 g/mol |
Nombre IUPAC |
(2S,4S)-4-butyl-2-methylthiane |
InChI |
InChI=1S/C10H20S/c1-3-4-5-10-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clave InChI |
BVCOQYPDJSDLSJ-UWVGGRQHSA-N |
SMILES isomérico |
CCCC[C@H]1CCS[C@H](C1)C |
SMILES canónico |
CCCCC1CCSC(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


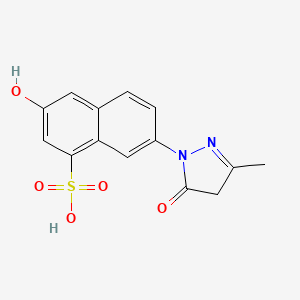
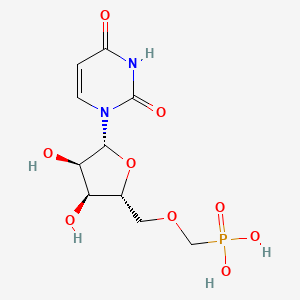
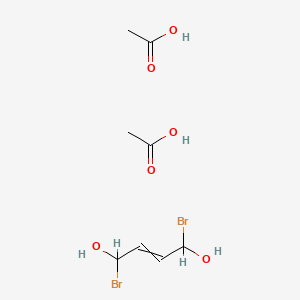

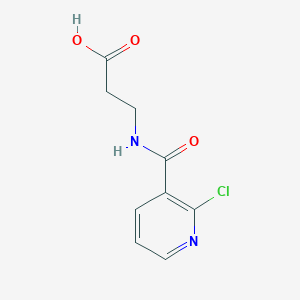
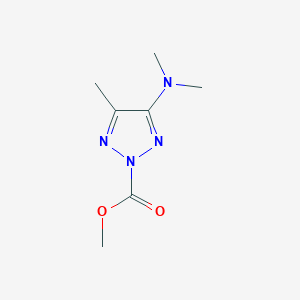

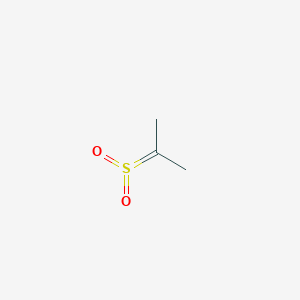
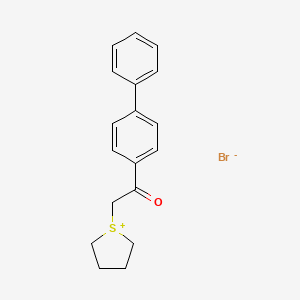

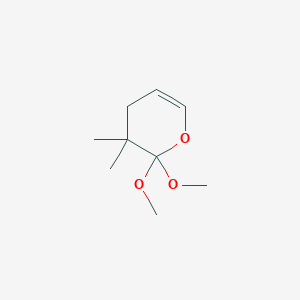

![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
